Nickel chloride

描述

氯化镍,也称为二氯化镍,是一种化学式为 NiCl₂ 的化合物。无水氯化镍呈黄色,而更常见的六水合物形式 NiCl₂·6H₂O 呈绿色。氯化镍具有很强的潮解性,这意味着它很容易从空气中吸收水分形成溶液。 它是化学合成中重要的镍来源,并用于各种工业应用 .

准备方法

合成路线和反应条件: 可以通过将镍金属或氧化镍溶解在盐酸中制备氯化镍。反应如下:[ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ]

或者,可以通过碳酸镍与盐酸反应合成氯化镍:[ \text{NiCO}_3 + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

工业生产方法: 在工业环境中,氯化镍通常通过在高温下对镍金属进行氯化而生产。另一种方法是将硫酸镍与氯化钠反应,导致氯化镍沉淀。

化学反应分析

氯化镍经历多种类型的化学反应,包括:

氧化还原反应: 氯化镍可以使用氢气或硼氢化钠等还原剂还原成镍金属:[ \text{NiCl}_2 + \text{H}_2 \rightarrow \text{Ni} + 2\text{HCl} ]

取代反应: 氯化镍与碳酸钠反应生成碳酸镍:[ \text{NiCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{NiCO}_3 + 2\text{NaCl} ]

络合物形成: 氯化镍与各种配体形成络合物。例如,它与氨反应生成六氨合镍(II)氯化物:[ \text{NiCl}_2 + 6\text{NH}_3 \rightarrow \text{[Ni(NH}_3\text{)}_6\text{]Cl}_2 ]

科学研究应用

氯化镍在科学研究中具有多种应用:

化学:

- 用作合成其他镍化合物的先驱。

- 用于电镀,将镍沉积到其他金属上。

- 作为各种有机反应的催化剂。

生物学和医学:

- 用于研究镍的生物学效应及其在酶功能中的作用。

- 由于其细胞毒性,正在研究其在癌症治疗中的潜在用途。

工业:

- 用于生产用于氢化反应的镍催化剂。

- 用于制造电池,特别是镍镉电池和镍氢电池。

- 用作染色和印花纺织品的媒染剂。

作用机制

氯化镍通过各种机制发挥其作用,具体取决于其应用。在电镀中,镍离子在基材表面还原为金属镍。在生物系统中,镍离子可以与蛋白质和酶相互作用,可能抑制其功能或改变其活性。这些相互作用中涉及的确切分子靶点和途径仍在研究中。

相似化合物的比较

氯化镍可以与其他镍卤化物进行比较,例如氟化镍、溴化镍和碘化镍。虽然所有这些化合物都含有镍和卤素,但它们的物理和化学性质不同。例如,氟化镍与氯化镍相比,在水中的溶解度较低,而溴化镍和碘化镍的溶解度较高。氯化镍在电镀和作为其他镍化合物的前驱体中的广泛应用是独一无二的。

类似化合物:

- 氟化镍 (NiF₂)

- 溴化镍 (NiBr₂)

- 碘化镍 (NiI₂)

- 氯化钴 (CoCl₂)

- 氯化铜 (CuCl₂)

氯化镍由于其多功能性和在从工业应用到科学研究的各个领域的广泛使用而脱颖而出。

生物活性

Nickel chloride (NiCl₂) is a compound of nickel that exhibits various biological activities, influencing cellular processes and potentially leading to both beneficial and adverse effects. This article provides an overview of the biological activity of this compound, focusing on its effects on cell morphology, migration, apoptosis, and toxicity based on recent studies.

Overview of this compound

This compound is a soluble salt of nickel, commonly used in industrial applications and research. Its biological activities can vary significantly depending on dosage, exposure duration, and the specific cell types involved.

Effects on Cell Morphology and Migration

A study investigated the impact of this compound on non-small cell lung cancer (NSCLC) cell lines, specifically A549 cells. The findings revealed:

- Cell Morphology Changes : Treatment with 600 µM NiCl₂ for 24 hours resulted in significant morphological changes, including reduced cell-to-cell contact and a shift to a spindle-shaped appearance. In contrast, 200 µM did not induce notable changes compared to the control group .

- Cell Migration Suppression : this compound treatment suppressed cell migration in a dose-dependent manner. The migration area was significantly larger in the control group compared to the NiCl₂-treated group after 12 hours (p<0.05), indicating that higher concentrations hinder cellular movement .

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cellular contexts. A study focusing on hepatic toxicity in broiler chickens highlighted several mechanisms involved:

- Mitochondria-Mediated Apoptosis : NiCl₂ treatment increased the expression of pro-apoptotic markers such as Bax and Bak while decreasing anti-apoptotic markers like Bcl-2 and Bcl-xL. This shift suggests that this compound promotes apoptosis through mitochondrial pathways .

- Cell Cycle Arrest : The compound was found to arrest cells at the G2/M phase of the cell cycle by upregulating p53 and p21 while downregulating cdc2 and cyclin B expressions. These alterations indicate that NiCl₂ disrupts normal cell cycle progression, contributing to its cytotoxic effects .

Toxicity Studies

Research has documented the toxicological effects of this compound across different animal models:

- A two-generation reproductive toxicity study in rats indicated that oral administration of NiCl₂ led to significant reproductive effects, including decreased fertility rates and developmental issues in offspring .

- In another study assessing systemic toxicity, it was found that nickel was primarily retained in the kidneys following exposure, with varying absorption rates depending on the route of administration (oral vs. intraperitoneal) .

Case Studies and Research Findings

To further illustrate the biological activity of this compound, several key studies are summarized below:

属性

IUPAC Name |

dichloronickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRZOWCJAIUJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

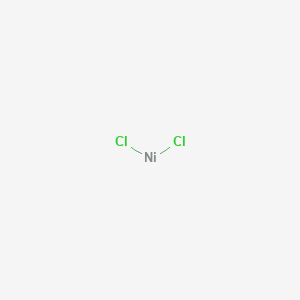

Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Ni, NiCl2 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nickel(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7791-20-0 (hexahydrate) | |

| Record name | Nickel chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

129.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel chloride appears as a brown or green colored solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid, Yellow, deliquescent solid; [Merck Index] Water soluble; [ACGIH] | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel chloride (NiCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes @ 973 °C; deliquesces | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Green, deliquescent crystals or crystal powder, monoclinic, structure reported to be trans-(NiCl2(H2O)4.2H2O, sol in about one part water, in alcohol /Hexahydrate/, Green scales, sol in water, alcohol, and ammonium hydroxide /Hexahydrate/, Soluble in ethanol and ammonium hydroxide, insoluble in ammonia, 64.2 g/100 cc water @ 20 °C, 87.6 g/100 cc water @ 100 °C, SOL IN ETHANOL & AMMONIUM HYDROXIDE, For more Solubility (Complete) data for NICKEL CHLORIDE (8 total), please visit the HSDB record page. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.55 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.51 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg at 671 °C (solid) | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Cell growth was selectively blocked in S-phase by ... 1-60 uM ... nickel chloride., SC INJECTION OF NICKEL(II) CHLORIDE INTO RABBITS (5 MG METAL/KG) INHIBITED ADP INDUCED PLATELET AGGREGATION IN PLASMA SAMPLES TAKEN @ VARIOUS TIMES AFTER INJECTION., The mechanism of nickel mediated increases in hepatic lipid peroxidation was studied. Eighteen female albino rats were administered a single subcutaneous dose of 200 nickel chloride. A second group of 24 rats was divided into four subgroups and given 50, 100, 200, and 400 uM/kg nickel chloride. Increased lipid peroxidation and glutathione and iron concentrations were proportional to dose at 16 and 24 hr. Glutathione peroxidase activity decreased at the low dose but rose at higher nickel chloride concentrations. Lipid peroxidation was inhibited by exogenous ethylenediaminetetraacetic acid, sodium azide, ethanol, sodium benzoate, and histidine, but was unaffected by superoxide benzoate, and histidine, but was unaffected by superoxide-dismutase and catalase. The administration of Ni resulted in the accumulation of hepatic iron and glutathione peroxidase activity. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow scales; ... golden yellow, Brown scales, Golden yellow | |

CAS No. |

37211-05-5; 7718-54-9, 7718-54-9, 37211-05-5 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7718-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICKEL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nickel chloride (NiCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1001 °C | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。